molecular formula C14H22O4 B12637329 Diethyl (hepta-1,6-dien-4-yl)propanedioate CAS No. 921926-37-6

Diethyl (hepta-1,6-dien-4-yl)propanedioate

Cat. No.: B12637329
CAS No.: 921926-37-6
M. Wt: 254.32 g/mol
InChI Key: DSCAFLCCLIIVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (hepta-1,6-dien-4-yl)propanedioate is an organic compound with the molecular formula C14H22O4 It is a diester derivative of propanedioic acid, featuring a hepta-1,6-dien-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (hepta-1,6-dien-4-yl)propanedioate typically involves the esterification of propanedioic acid with hepta-1,6-dien-4-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (hepta-1,6-dien-4-yl)propanedioate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functional derivatives.

Scientific Research Applications

Diethyl (hepta-1,6-dien-4-yl)propanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (hepta-1,6-dien-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors and signaling pathways, exerting various biological effects.

Comparison with Similar Compounds

Diethyl (hepta-1,6-dien-4-yl)propanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.

    Diethyl fumarate: A diester of fumaric acid, known for its applications in polymer chemistry.

    Diethyl succinate: A diester of succinic acid, used in the synthesis of pharmaceuticals and fragrances.

The uniqueness of this compound lies in its hepta-1,6-dien-4-yl group, which imparts distinct chemical properties and reactivity compared to other diesters.

Properties

CAS No.

921926-37-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

diethyl 2-hepta-1,6-dien-4-ylpropanedioate

InChI

InChI=1S/C14H22O4/c1-5-9-11(10-6-2)12(13(15)17-7-3)14(16)18-8-4/h5-6,11-12H,1-2,7-10H2,3-4H3

InChI Key

DSCAFLCCLIIVPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.